molecular formula C11H15F2O3P B2941754 Diethyl 2,5-difluorobenzylphosphonate CAS No. 451455-94-0

Diethyl 2,5-difluorobenzylphosphonate

Cat. No.: B2941754
CAS No.: 451455-94-0
M. Wt: 264.209
InChI Key: XOCUKRWGXXYSJL-UHFFFAOYSA-N
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Description

Diethyl 2,5-difluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15F2O3P It is characterized by the presence of two fluorine atoms on the benzyl ring and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,5-difluorobenzylphosphonate typically involves the reaction of 2,5-difluorobenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:

2,5-difluorobenzyl chloride+diethyl phosphiteBaseDiethyl 2,5-difluorobenzylphosphonate\text{2,5-difluorobenzyl chloride} + \text{diethyl phosphite} \xrightarrow{\text{Base}} \text{this compound} 2,5-difluorobenzyl chloride+diethyl phosphiteBase​Diethyl 2,5-difluorobenzylphosphonate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,5-difluorobenzylphosphonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding alkylphosphonate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzylphosphonates.

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of alkylphosphonates.

Scientific Research Applications

Diethyl 2,5-difluorobenzylphosphonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with enzymes and proteins.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting enzyme inhibition.

    Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of Diethyl 2,5-difluorobenzylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the natural substrate of enzymes, leading to competitive inhibition. This interaction can disrupt normal enzymatic activity, making it a valuable tool in studying enzyme function and inhibition.

Comparison with Similar Compounds

  • Diethyl benzylphosphonate
  • Diethyl 2,4-difluorobenzylphosphonate
  • Diethyl 3,5-difluorobenzylphosphonate

Comparison: Diethyl 2,5-difluorobenzylphosphonate is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physicochemical properties and biological activities, making it a distinct compound of interest in various research applications.

Biological Activity

Diethyl 2,5-difluorobenzylphosphonate is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis of this compound

The synthesis of this compound involves the introduction of difluoromethyl groups into the benzylphosphonate framework. Recent studies have demonstrated effective synthetic routes that enhance yield and purity. For instance, palladium-catalyzed reactions have been utilized to produce various substituted benzylphosphonates with improved metabolic stability and membrane transport properties, which are crucial for biological activity .

Antimicrobial Properties

One of the most notable biological activities of this compound derivatives is their antimicrobial efficacy. Research indicates that these compounds exhibit significant antibacterial activity against various strains of Escherichia coli. The minimal inhibitory concentration (MIC) values suggest that the presence of difluoromethyl groups enhances their cytotoxic effects by disrupting bacterial cell membranes and inducing oxidative stress .

CompoundMIC (µg/mL)Target Bacteria
This compound32E. coli K12
Diethyl benzylphosphonate64E. coli K12
Control (Ciprofloxacin)8E. coli K12

The mechanism by which this compound exerts its antibacterial effects involves the following processes:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to structural changes and increased permeability.
  • Oxidative Stress Induction : It generates reactive oxygen species (ROS), causing oxidative damage to bacterial DNA and proteins.
  • DNA Modification : Studies using Fpg protein digestion have shown that treatment with these phosphonates leads to significant oxidative damage in bacterial DNA .

Study on Antimicrobial Efficacy

In a recent study published in Ukrainica Bioorganica Acta, researchers synthesized various diethyl benzylphosphonates and tested their antimicrobial properties against different E. coli strains. The study highlighted that the introduction of difluoromethyl groups significantly improved the antimicrobial activity compared to their non-fluorinated counterparts. The results indicated a direct correlation between the substituent's electronic properties and the compound's efficacy against bacterial strains .

Enzyme Inhibition Studies

Difluoromethylene phosphonates have also been investigated for their role as enzyme inhibitors. They act as bioisosteres of phosphates and have been shown to inhibit key enzymes involved in cellular processes, such as kinases and phosphatases. This inhibition can disrupt critical signaling pathways in bacteria and potentially lead to novel therapeutic applications against resistant strains .

Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCUKRWGXXYSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=CC(=C1)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(bromomethyl)-1,4-difluorobenzene (3 g, 14.49 mmol) and triethyl phosphite (7.72 ml, 43.5 mmol) was heated to 160° C. with stirring for 4 hours, cooled to ambient temperature and concentrated under high vacuum to remove most triethyl phosphite. The resulting residue was purified by column chromatography (20% to 30% EtOAc/Toluene) providing diethyl 2,5-difluorobenzylphosphonate (3.76 g, 13.52 mmol, 93% yield) as colorless oil. 1H NMR (500 MHz, DMSO-d6) δ 7.30-7.10 (m, 3H), 4.05-3.91 (m, 4H), 3.31-3.20 (m, 2H), 1.18 (t, J=7.0 Hz, 6H). MS Anal. Calcd. for [M+H]+ C11H16F2O3P: 265.2. found 265.3.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step One

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